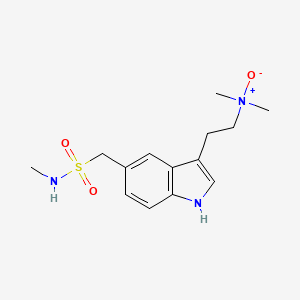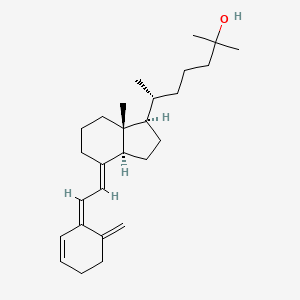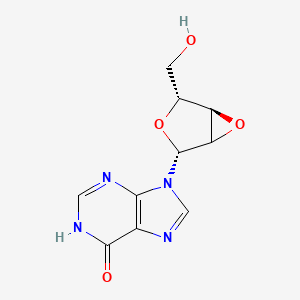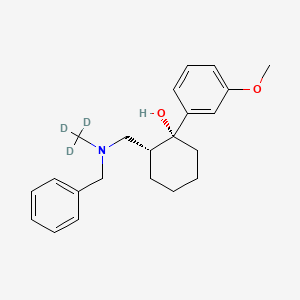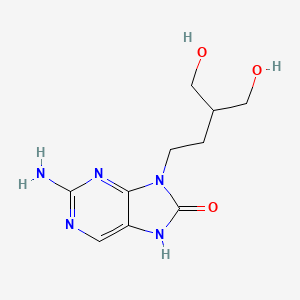
Desdiacetyl-8-oxo Famciclovir
説明
科学的研究の応用
Metabolism and Activation
- Famciclovir, a precursor to Desdiacetyl-8-oxo Famciclovir, undergoes rapid hydrolysis and oxidation to yield active antiherpes agents. The oxidation of its metabolite, 6-deoxypenciclovir, to penciclovir is catalyzed by aldehyde oxidase in human liver, showing the critical role of this enzyme in drug activation (Rashidi, Smith, Clarke, & Beedham, 1997).
- Aldehyde oxidase, not xanthine oxidase, is primarily responsible for the conversion of famciclovir metabolites to penciclovir in human liver, highlighting its significance in the drug's in vivo activity (Clarke, Harrell, & Chenery, 1995).
Antiviral Efficacy
- Famciclovir has demonstrated potential as a therapy for chronic hepatitis B virus (HBV) carriers, showing significant reduction in HBV DNA levels, suggesting its efficacy in viral suppression (Main et al., 1996).
- The drug does not inhibit the 6 beta-hydroxylation of testosterone in human liver microsomes, indicating a lack of interaction with cytochrome P-450 3A, a relevant enzyme in drug metabolism (Harrell et al., 1993).
Mechanism of Action
- Famciclovir's conversion to penciclovir involves de-acetylation followed by purine oxidation. Its selective antiviral activity is attributed to its efficient phosphorylation in herpesvirus-infected cells, contrasting with host cell kinases' action (Hodge, 1993).
Clinical Applications
- In clinical studies, famciclovir has shown effectiveness in treating infections caused by herpes viruses, including herpes zoster and recurrent genital herpes. It also holds potential for treating chronic HBV infection (Cirelli, Herne, McCrary, Lee, & Tyring, 1996).
Pharmacokinetics
- Famciclovir is rapidly metabolized to penciclovir after oral administration. Its chiral monoacetylated intermediates have been identified using isotopically chiral famciclovir and 13C NMR, providing insight into its metabolic pathways (Vere Hodge, Darlison, & Readshaw, 1993).
Hematopoietic Impact
- Famciclovir has shown dual effects in a zebrafish model: inducing hematopoietic failure by impairing HSPC proliferation and apoptosis, but effectively relieving myeloid malignancies in MDS-like fish, highlighting its complex impact on hematopoiesis (Li, Meng, Zhou, Zhang, & Lin, 2020).
作用機序
Target of Action
Desdiacetyl-8-oxo Famciclovir is a metabolite of Famciclovir . The primary targets of this compound are the herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles .
Mode of Action
This compound, like Famciclovir, is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir . Penciclovir is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses . At clinically relevant levels, there is no substantial effect upon cellular DNA polymerase, thereby minimizing side effects to the host .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the viral DNA replication pathway . By inhibiting the viral DNA polymerase, the compound prevents the replication of the viral DNA, thereby stopping the proliferation of the virus .
Result of Action
The result of the action of this compound is the inhibition of viral replication . This leads to a decrease in the severity and duration of outbreaks of herpes-related symptoms .
生化学分析
Biochemical Properties
Desdiacetyl-8-oxo Famciclovir is involved in biochemical reactions primarily as a result of its conversion from famciclovir. It interacts with several enzymes and proteins, including viral thymidine kinase and DNA polymerase. Viral thymidine kinase phosphorylates this compound to its monophosphate form, which is then converted to the active triphosphate form by cellular kinases. This triphosphate form inhibits viral DNA polymerase, thereby preventing viral DNA synthesis and replication .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In infected cells, it inhibits viral replication by interfering with viral DNA synthesis. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on gene expression includes the downregulation of viral genes and the upregulation of host antiviral response genes . Additionally, this compound can induce apoptosis in infected cells, further limiting viral spread .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to the active triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. Once incorporated, it causes premature chain termination, effectively halting viral DNA synthesis. This mechanism is facilitated by the binding interactions with viral DNA polymerase and the inhibition of its activity . The compound also influences gene expression by modulating the activity of transcription factors involved in the antiviral response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that this compound remains stable under standard storage conditions but may degrade under extreme conditions . Long-term effects on cellular function include sustained inhibition of viral replication and potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits viral replication without significant adverse effects. At higher doses, it may cause toxic effects such as hepatotoxicity and nephrotoxicity . Threshold effects observed in studies indicate that there is a narrow therapeutic window for optimal efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways that include its deacetylation and oxidation to form the active antiviral compound penciclovir. Enzymes such as aldehyde oxidase and xanthine oxidase play a role in these metabolic conversions . The compound’s interaction with these enzymes affects metabolic flux and the levels of metabolites involved in antiviral activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its affinity for specific cellular compartments and its ability to cross cellular membranes . Accumulation in infected tissues enhances its antiviral efficacy .
Subcellular Localization
This compound localizes to specific subcellular compartments, including the nucleus and cytoplasm. Its activity is influenced by targeting signals and post-translational modifications that direct it to these compartments. In the nucleus, the compound interacts with viral DNA polymerase, while in the cytoplasm, it may interact with other cellular proteins involved in antiviral responses .
特性
IUPAC Name |
2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c11-9-12-3-7-8(14-9)15(10(18)13-7)2-1-6(4-16)5-17/h3,6,16-17H,1-2,4-5H2,(H,13,18)(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONASPHSEDMUZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C(=O)N2)CCC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747517 | |
| Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7,9-dihydro-8H-purin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166197-79-1 | |
| Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7,9-dihydro-8H-purin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9](/img/structure/B585299.png)
